molecular formula C10H10BNO3 B1356990 2-Methoxyquinoline-3-boronic acid CAS No. 886853-93-6

2-Methoxyquinoline-3-boronic acid

Cat. No. B1356990
M. Wt: 203 g/mol
InChI Key: WLOYLJRUEIVOJC-UHFFFAOYSA-N
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Description

“2-Methoxyquinoline-3-boronic acid” is a chemical compound with the molecular formula C10H10BNO3 . It has an average mass of 203.002 Da and a monoisotopic mass of 203.075378 Da .


Synthesis Analysis

The synthesis of boronic acids, such as “2-Methoxyquinoline-3-boronic acid”, is often achieved through the addition of organometallic reagents to boranes . This process is commonly used in Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecule of “2-Methoxyquinoline-3-boronic acid” contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 1 aromatic ether, and 1 Pyridine .


Chemical Reactions Analysis

Boronic acids, including “2-Methoxyquinoline-3-boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxyquinoline-3-boronic acid” include a melting point of 254 °C, a predicted boiling point of 414.2±55.0 °C, and a predicted density of 1.29±0.1 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Fluorescent Sensors for Monosaccharide Signaling

Boronic acids, including derivatives like 2-Methoxyquinoline-3-boronic acid, have been studied for their potential in creating fluorescent sensors for monosaccharides. These sensors are designed for the detection of glucose concentrations, which can be useful in noninvasive and continuous glucose monitoring, particularly in diabetic care. The fluorescent sensors use boronic acid moieties for chelating glucose, demonstrating potential in applications such as being embedded in disposable contact lenses (Badugu, Lakowicz, & Geddes, 2005).

2. Bioconjugation in Dynamic Materials

Boronic acids are used in bioconjugation due to their ability to form reversible covalent bonds with nucleophiles. This feature makes them suitable for creating dynamic materials that can respond to varying levels of pH, ROS, carbohydrates, and glutathione. However, controlling the stability and site-selectivity of these bioconjugations under physiological conditions remains a challenge (Russo et al., 2020).

3. pH Sensors

Boronic acid-based probes, including those with 2-Methoxyquinoline-3-boronic acid, have shown utility as pH sensors. They exhibit wavelength-ratiometric and colorimetric responses to changes in pH, particularly around physiological levels. These properties are due to the interaction of the boronic acid group with bases like hydroxide ions, facilitating their use in monitoring physiological pH levels (Badugu, Lakowicz, & Geddes, 2005).

4. Electroluminescent Properties

Studies on boronic acid compounds, similar to 2-Methoxyquinoline-3-boronic acid, have revealed their potential in electroluminescence. These compounds can emit colors like green and blue under UV light, making them suitable for use in electroluminescent (EL) devices. These devices have applications in display technologies and lighting (Wu et al., 2000).

5. Catalysis in Organic Synthesis

Boronic acids are also used in catalysis, particularly in Suzuki coupling reactions. This application is significant in the synthesis of various organic compounds, including isoquinolines. The presence of boronic acid facilitates the coupling process, which is a key step in synthesizing complex organic molecules (Prabakaran, Khan, & Jin, 2012).

Future Directions

Borinic acids, including “2-Methoxyquinoline-3-boronic acid”, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have potential applications in cross-coupling reactions, bioactive compounds, and as catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

properties

IUPAC Name

(2-methoxyquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOYLJRUEIVOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582950
Record name (2-Methoxyquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoline-3-boronic acid

CAS RN

886853-93-6
Record name (2-Methoxyquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyquinoline-3-boronic acid
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Synthesis routes and methods

Procedure details

(2-Fluoroquinolin-3-yl)boronic acid was dissolved in 1.25M HCl in MeOH and stirred for 1 hr at RT. The mixture was quenched with sat. aq. NaHCO3 solution and the mixture was extracted with DCM (3×). The organics were dried (Na2SO4) and concentrated under reduced pressure to yield the crude product as a pale yellow solid which was used in the next step without further purification. MS (ES) C10H10BNO3 requires: 203, found: 204 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Desos, JM Lepagnol, P Morain… - Journal of medicinal …, 1996 - ACS Publications
… The residue was taken up in methylene chloride (30 mL) and the precipitated product was collected to give 5,7-dichloro-2-methoxyquinoline-3-boronic acid (650 mg, 36%): 1 H NMR (…
Number of citations: 111 pubs.acs.org
S Broch, B Aboab, F Anizon, P Moreau - European journal of medicinal …, 2010 - Elsevier
The synthesis of new di- and trimeric quinoline derivatives is described as well as their in vitro antiproliferative activities toward a human fibroblast primary culture and two human solid …
Number of citations: 44 www.sciencedirect.com

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